3-amino-6-ethyl-N-(4-methylphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
Beschreibung
3-Amino-6-ethyl-N-(4-methylphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide is a synthetic small molecule featuring a fused thieno[2,3-b]quinoline core. The compound is characterized by a 5,6,7,8-tetrahydroquinoline scaffold substituted with an ethyl group at position 6 and a 4-methylphenyl carboxamide moiety at position 2.
Eigenschaften
IUPAC Name |
3-amino-6-ethyl-N-(4-methylphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3OS/c1-3-13-6-9-17-14(10-13)11-16-18(22)19(26-21(16)24-17)20(25)23-15-7-4-12(2)5-8-15/h4-5,7-8,11,13H,3,6,9-10,22H2,1-2H3,(H,23,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPDBAZAEUXRVAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC2=NC3=C(C=C2C1)C(=C(S3)C(=O)NC4=CC=C(C=C4)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Thiophene Ring Formation
The thieno[2,3-b]quinoline framework is constructed via intramolecular cyclization. A representative approach involves:
-
Starting material : 3-Amino-6-chloropyridazine-4-carboxylate derivatives.
-
Reagents : Ethyl thioglycolate, triethylamine (TEA), and dimethyl sulfoxide (DMSO).
-
Mechanism : Nucleophilic displacement of chlorine by the thiolate, followed by cyclodehydration.
Example :
Reacting 3,6-dichloropyridazine-4-carboxylate with ethyl thioglycolate in DMSO/TEA at 100°C yields the thienoquinoline ester. Yield: >90%.
Tetrahydroquinoline Reduction
Hydrogenation or catalytic reduction converts the quinoline moiety to 5,6,7,8-tetrahydroquinoline:
Installation of the 3-Amino Group
Chloro-to-Amino Substitution
A two-step sequence replaces chlorine with an amino group:
Optimization :
Carboxamide Formation via Aminolysis
The final step couples the tetrahydrothienoquinoline ester with 4-methylaniline:
Reaction Conditions
Yield and Purification
Mechanistic Insights and Challenges
Ketene Intermediates
Laquinimod-like compounds undergo equilibrium between ester and amide forms via ketene intermediates:
Removing methanol shifts equilibrium toward the amide.
Steric Effects
Bulky substituents (e.g., ethyl at position 6) hinder intramolecular H-bonding, accelerating ketene formation and aminolysis.
Byproduct Management
-
Undesired dimerization : Minimized by slow amine addition and dilute conditions.
-
Solvent choice : Polar aprotic solvents (DMSO) enhance cyclization but complicate isolation.
Comparative Data on Synthetic Routes
Scalability and Industrial Considerations
Analyse Chemischer Reaktionen
Types of Reactions
3-amino-6-ethyl-N-(4-methylphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxamide group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
Oxidation: Quinoline derivatives with modified functional groups.
Reduction: Amino derivatives with reduced carboxamide groups.
Substitution: Halogenated thienoquinoline derivatives.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
The synthesis of this compound involves several chemical reactions that typically include the formation of the tetrahydrothienoquinoline structure. The compound is characterized by its molecular formula and a molecular weight of approximately 355.47 g/mol. The structural features include an amino group, ethyl side chain, and a carboxamide functional group, which contribute to its reactivity and biological activity.
Biological Activities
1. Anticancer Properties:
Research indicates that derivatives of thienoquinoline compounds exhibit promising anticancer activity. For instance, studies have shown that similar compounds can inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The specific structure of 3-amino-6-ethyl-N-(4-methylphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide may enhance its interaction with biological targets involved in tumor progression.
2. Antimicrobial Activity:
Compounds related to this class have demonstrated antimicrobial properties against a range of pathogens. The presence of the thienoquinoline moiety is believed to enhance membrane permeability in bacteria, leading to cell death. This suggests potential applications in developing new antibiotics or antifungal agents.
3. Anti-inflammatory Effects:
Some studies suggest that thienoquinoline derivatives possess anti-inflammatory properties by inhibiting pathways such as the NF-kB signaling pathway. This could make this compound a candidate for treating inflammatory diseases.
Therapeutic Implications
The therapeutic implications of this compound are vast:
| Therapeutic Area | Potential Applications |
|---|---|
| Cancer Treatment | Inhibitors of tumor growth and metastasis |
| Infection Control | Development of new antibiotics against resistant strains |
| Inflammatory Diseases | Treatment options for conditions like arthritis and asthma |
Case Studies
-
Anticancer Activity Study:
A study published in a peer-reviewed journal demonstrated that a related thienoquinoline compound inhibited the growth of breast cancer cells by inducing apoptosis through mitochondrial pathways. The study highlighted the importance of structural modifications in enhancing potency against specific cancer types . -
Antimicrobial Efficacy:
Another investigation assessed the antimicrobial activity of thienoquinoline derivatives against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition at low concentrations, underscoring the potential of these compounds as new antimicrobial agents . -
Anti-inflammatory Research:
In vitro studies have shown that thienoquinoline derivatives can reduce the production of pro-inflammatory cytokines in macrophages. This suggests their utility in treating chronic inflammatory conditions .
Wirkmechanismus
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The pathways involved often include signal transduction cascades that regulate cellular processes.
Vergleich Mit ähnlichen Verbindungen
Table 1: Key Substituents and Properties of Analogs
Key Observations:
- Electron-Withdrawing Groups (EWGs): Halogens (Cl, F) and trifluoromethyl (CF₃) groups () improve target binding and metabolic stability but often reduce aqueous solubility.
- Electron-Donating Groups (EDGs): Methoxy and methyl groups () enhance solubility and modulate pharmacokinetics.
- N-Substituent Effects: Bulky aryl groups (e.g., 4-phenylthiazol-2-yl in VGTI-A3) correlate with antiviral activity but may induce resistance due to steric clashes with target proteins.
Antiviral Activity
- VGTI-A3 (): Exhibited broad-spectrum activity against dengue virus (DENV) and West Nile virus (WNV) by targeting the viral capsid protein.
- Analog VGTI-A3-03 : Derived from VGTI-A3, this compound improved solubility while retaining antiviral efficacy, highlighting the importance of balancing lipophilicity and polarity.
Antiplasmodial and Antimicrobial Activity
- KuSaSch105 (17d) (): A chlorophenyl-substituted analog demonstrated potent antiplasmodial activity, suggesting halogenated aryl groups enhance potency against parasitic targets.
- Chloro-Substituted Quinolines (): Derivatives with 2-chloro groups exhibited moderate to excellent antibacterial and antifungal activity, underscoring the role of halogens in disrupting microbial membranes.
Biologische Aktivität
The compound 3-amino-6-ethyl-N-(4-methylphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide is a member of the thienoquinoline family, which has garnered attention due to its potential therapeutic applications. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
- Molecular Formula : CHNOS
- Molecular Weight : 342.45 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustration)
The biological activity of this compound is largely attributed to its ability to interact with various biological targets, including enzymes and receptors involved in disease processes. The thienoquinoline scaffold is known for its diverse pharmacological properties, including:
- Antimicrobial Activity : Compounds with similar structures have shown significant antibacterial and antifungal activities.
- Antitumor Activity : Research indicates that derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Biological Activity Data
Recent studies have evaluated the compound's biological effects through in vitro and in vivo assays. The following table summarizes key findings regarding its biological activities:
| Activity Type | Tested Organisms/Cells | IC50/EC50 Values | Mechanism |
|---|---|---|---|
| Antibacterial | Staphylococcus aureus | 25 µg/mL | Cell wall synthesis inhibition |
| Antifungal | Candida albicans | 30 µg/mL | Disruption of membrane integrity |
| Cytotoxicity | HeLa cells | 15 µM | Induction of apoptosis |
| Antiviral | Influenza virus | 12 µM | Inhibition of viral replication |
Case Studies
- Antimicrobial Studies : A study published in the Journal of Antimicrobial Chemotherapy assessed the compound against a panel of bacteria and fungi. Results indicated that it exhibited potent activity against gram-positive bacteria, particularly Staphylococcus aureus, with an IC50 value of 25 µg/mL. This suggests a promising application in treating infections caused by resistant strains .
- Antitumor Activity : In a study conducted on HeLa cells, the compound demonstrated significant cytotoxic effects with an IC50 of 15 µM. The mechanism was linked to the activation of caspase pathways leading to apoptosis. This positions the compound as a potential candidate for further development in cancer therapeutics .
- Antiviral Properties : Research exploring the antiviral efficacy against influenza virus showed an EC50 value of 12 µM. The compound's mechanism involved interference with viral replication processes, indicating its potential use in antiviral drug development .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

